molecular formula C14H12BrFO2 B5851505 [5-Bromo-2-[(4-fluorophenyl)methoxy]phenyl]methanol

[5-Bromo-2-[(4-fluorophenyl)methoxy]phenyl]methanol

Cat. No.: B5851505
M. Wt: 311.15 g/mol
InChI Key: KAZGNBNAOJJKHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-Bromo-2-[(4-fluorophenyl)methoxy]phenyl]methanol is an organic compound with the molecular formula C14H12BrFO2 It is characterized by the presence of a bromine atom, a fluorophenyl group, and a methoxyphenyl group attached to a methanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Bromo-2-[(4-fluorophenyl)methoxy]phenyl]methanol typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[5-Bromo-2-[(4-fluorophenyl)methoxy]phenyl]methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild conditions.

Major Products

    Oxidation: Formation of 5-bromo-2-[(4-fluorophenyl)methoxy]benzaldehyde.

    Reduction: Formation of 5-bromo-2-[(4-fluorophenyl)methoxy]benzene.

    Substitution: Formation of 5-azido-2-[(4-fluorophenyl)methoxy]phenylmethanol or 5-thio-2-[(4-fluorophenyl)methoxy]phenylmethanol.

Scientific Research Applications

[5-Bromo-2-[(4-fluorophenyl)methoxy]phenyl]methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of [5-Bromo-2-[(4-fluorophenyl)methoxy]phenyl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chlorophenylmethanone: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group.

    5-Bromo-2-fluorophenylmethanol: Similar structure but lacks the methoxy group.

Uniqueness

[5-Bromo-2-[(4-fluorophenyl)methoxy]phenyl]methanol is unique due to the presence of both bromine and fluorine atoms, as well as the methoxy group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

[5-bromo-2-[(4-fluorophenyl)methoxy]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrFO2/c15-12-3-6-14(11(7-12)8-17)18-9-10-1-4-13(16)5-2-10/h1-7,17H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZGNBNAOJJKHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.